molecular formula C10H5F3N4 B2890189 (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1274903-30-8

(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2890189
CAS No.: 1274903-30-8
M. Wt: 238.173
InChI Key: SRIUHUKRUVQUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C10H5F3N4 and its molecular weight is 238.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metalation and Coupling Reactions

Metalation reactions involve the exchange of a hydrogen atom with a metal atom in an organic molecule, which can further undergo various coupling reactions. For instance, the lithiation of 2-(aminomethyl)pyridine followed by reaction with ClSiMe2tBu yields a series of compounds that undergo metalation with dimethylzinc, leading to complex reactions including C-C coupling and the formation of new organic compounds (Westerhausen et al., 2001).

Catalytic Oxidation

Catalytic oxidation processes are crucial for converting simple molecules like methane into more valuable oxygenated compounds. For example, methane can be oxidized to methyl hydroperoxide, formaldehyde, and formic acid in the presence of specific catalysts and promoters, demonstrating the potential for functionalizing simple hydrocarbons (Nizova et al., 1997).

Intramolecular Cyclization

Intramolecular cyclization reactions are key in synthesizing cyclic compounds, such as the conversion of ortho-alkynylanilines to benzo(dipyrroles) catalyzed by specific metal complexes. These reactions are essential for creating heterocyclic compounds with potential applications in pharmaceuticals and materials science (Clentsmith et al., 2009).

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as tetrakis(2-pyridyl)methane, showcases the intricate reactions that similar compounds can undergo. These synthetic pathways often involve nucleophilic aromatic substitution and can lead to a wide range of organic materials with diverse applications (Matsumoto et al., 2003).

Properties

IUPAC Name

2-[[[4-(trifluoromethyl)pyridin-2-yl]amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-16-9(3-8)17-6-7(4-14)5-15/h1-3,6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIUHUKRUVQUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.